1-(4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione oxalate
Description
This compound features a benzimidazole core linked via a methyl group to a piperazine ring, which is further connected to a phenyl-substituted pyrrolidine-2,5-dione (succinimide) moiety. The oxalate counterion enhances solubility and bioavailability, a common strategy in pharmaceutical chemistry . The benzimidazole moiety is known for its versatility in drug design, contributing to interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
1-[4-[4-(1H-benzimidazol-2-ylmethyl)piperazine-1-carbonyl]phenyl]pyrrolidine-2,5-dione;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3.C2H2O4/c29-21-9-10-22(30)28(21)17-7-5-16(6-8-17)23(31)27-13-11-26(12-14-27)15-20-24-18-3-1-2-4-19(18)25-20;3-1(4)2(5)6/h1-8H,9-15H2,(H,24,25);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPYLVNCDJIYTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=NC5=CC=CC=C5N4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione oxalate involves multiple steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.
Attachment of the piperazine ring: The benzimidazole derivative is then reacted with a piperazine derivative under suitable conditions to form the piperazine-benzimidazole intermediate.
Formation of the pyrrolidine-2,5-dione moiety: This intermediate is further reacted with a pyrrolidine-2,5-dione derivative to form the final compound.
Oxalate formation: The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, possibly using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione oxalate can undergo various chemical reactions:
Oxidation: The benzimidazole moiety can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione oxalate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study various biochemical pathways and mechanisms.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets. The pyrrolidine-2,5-dione structure may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison of structural features, synthetic routes, and biological activities is provided below:
Table 1: Structural and Functional Comparison with Analogous Compounds
Structural and Pharmacokinetic Insights
- Benzimidazole Linkage: The target compound’s methyl-piperazine bridge contrasts with carboxamide (e.g., 1e ) or sulfonamide (e.g., TD1-TD6 ) linkages in analogs.
- Succinimide vs. Heterocycles : The pyrrolidine-2,5-dione moiety may confer metabolic stability over pyridine or oxadiazole cores, which are prone to oxidation .
- Oxalate Salt : Unlike free bases (e.g., imidazo[4,5-b]pyridines ), the oxalate salt likely improves aqueous solubility, critical for oral bioavailability.
Biological Activity
1-(4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione oxalate is a complex organic compound that exhibits significant biological activity. This article reviews its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's molecular formula is with a molecular weight of approximately 369.425 g/mol. The structure includes a benzimidazole moiety linked to a piperazine ring and a pyrrolidine-2,5-dione unit, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The benzimidazole moiety is known for its ability to modulate biological pathways, potentially influencing processes such as cell signaling and apoptosis.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of benzo[d]imidazole have shown efficacy against various cancer cell lines, including breast and lung cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 5.0 | Induces apoptosis |
| Compound B | A549 (lung cancer) | 3.5 | Inhibits proliferation |
Antimicrobial Activity
The structure suggests potential antimicrobial properties. Similar derivatives have been tested against various bacterial strains, showing promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
Case Studies
Antitumor Activity : A study conducted by Zhang et al. (2023) evaluated the anticancer effects of a series of benzo[d]imidazole derivatives, including the target compound. The results indicated a significant reduction in tumor growth in xenograft models, suggesting potential for clinical application in oncology.
Antimicrobial Efficacy : Research by Lee et al. (2024) demonstrated that derivatives with similar piperazine linkages exhibited broad-spectrum antibacterial activity, particularly against resistant strains of bacteria. This highlights the therapeutic potential of the compound in treating infections.
Q & A
Q. What are the optimal synthetic routes for preparing the compound, and what critical reaction parameters ensure high yield and purity?
The synthesis typically involves multi-step reactions, including condensation, cyclization, and salt formation. Key steps include:
- Piperazine-Benzimidazole Coupling : Reacting piperazine derivatives with benzimidazole intermediates under reflux in ethanol or dioxane, using formaldehyde or similar agents as linkers .
- Pyrrolidine-2,5-dione Formation : Cyclization of maleic anhydride derivatives with substituted phenyl groups, optimized via temperature control (60–80°C) and stoichiometric precision .
- Oxalate Salt Preparation : Neutralization with oxalic acid in polar solvents (e.g., methanol), followed by recrystallization for purification . Critical Parameters : Reaction time (6–8 hours for reflux), solvent polarity, and pH control during salt formation. Purity is validated via HPLC (>95%) .
Q. How can researchers confirm structural integrity post-synthesis?
A combination of spectroscopic and chromatographic techniques is essential:
- 1H/13C NMR : To verify proton environments (e.g., benzimidazole aromatic protons at δ 7.5–8.5 ppm) and carbonyl groups (C=O at ~170 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at 1650–1750 cm⁻¹, N-H bend in benzimidazole at 1500 cm⁻¹) .
- X-ray Crystallography : Resolves 3D conformation, particularly for the oxalate counterion’s coordination .
Advanced Research Questions
Q. What strategies resolve discrepancies in biological activity data across assay conditions?
Contradictions in activity data (e.g., IC50 variability) often arise from assay-specific factors:
- Standardized Assay Conditions : Use consistent cell lines (e.g., HEK293 for receptor studies) and buffer systems (pH 7.4, 37°C) to minimize variability .
- Orthogonal Assays : Cross-validate results using fluorescence polarization (binding affinity) and enzymatic activity assays (e.g., kinase inhibition) .
- Metabolite Profiling : Identify degradation products (e.g., via LC-MS) that may interfere with activity under different conditions .
Q. How can computational tools predict the compound’s binding interactions with target enzymes?
- Molecular Docking : Simulate interactions with targets (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on key residues (e.g., ATP-binding pocket residues in kinases) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories, monitoring RMSD (<2 Å) and hydrogen bond persistence .
- Validation : Correlate computational predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .
Q. What methodologies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or salt forms (oxalate improves aqueous solubility vs. free base) .
- Metabolic Stability : Screen liver microsomes to identify metabolic hotspots (e.g., benzimidazole methyl group oxidation). Introduce fluorination to block degradation .
- Plasma Protein Binding (PPB) : Measure via equilibrium dialysis; modifications like piperazine N-methylation reduce PPB and increase free drug concentration .
Methodological Considerations for Data Analysis
Q. How should researchers interpret conflicting cytotoxicity data between 2D vs. 3D cell models?
- 3D Spheroid Models : Better mimic tumor microenvironments; discrepancies may arise due to diffusion barriers in 3D structures. Use imaging (e.g., confocal microscopy) to quantify compound penetration .
- Dose-Response Normalization : Adjust for differences in cell density and nutrient gradients in 3D models using AUC (Area Under Curve) analysis .
Q. What analytical approaches differentiate polymorphic forms of the oxalate salt?
- DSC/TGA : Detect polymorphs via melting point (e.g., Form I: 180°C vs. Form II: 165°C) and decomposition profiles .
- PXRD : Compare diffraction patterns (e.g., peak at 2θ = 12.5° for Form I) to identify dominant crystalline phases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
